molecular formula C24H31N3O3S B415523 Ethyl 2-[[2-(4-benzylpiperazin-1-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 309945-60-6

Ethyl 2-[[2-(4-benzylpiperazin-1-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B415523
CAS No.: 309945-60-6
M. Wt: 441.6g/mol
InChI Key: VPQMENJFHQOKDX-UHFFFAOYSA-N
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Description

Ethyl 2-[[2-(4-benzylpiperazin-1-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzyl-piperazine moiety and a tetrahydro-benzo[b]thiophene core. These structural features contribute to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[[2-(4-benzylpiperazin-1-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzyl-piperazine Intermediate: This step involves the reaction of benzyl chloride with piperazine under basic conditions to form the benzyl-piperazine intermediate.

    Acetylation: The benzyl-piperazine intermediate is then acetylated using acetic anhydride to form the acetylated product.

    Cyclization: The acetylated product undergoes cyclization with a suitable thiophene derivative under acidic conditions to form the final tetrahydro-benzo[b]thiophene structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[[2-(4-benzylpiperazin-1-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl-piperazine moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating neurological disorders, cancer, and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-[[2-(4-benzylpiperazin-1-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets in the body. These targets may include:

    Receptors: The compound may bind to and modulate the activity of various receptors, such as adrenergic or serotonin receptors.

    Enzymes: It may inhibit or activate enzymes involved in key biochemical pathways.

    Ion Channels: The compound may affect the function of ion channels, altering cellular signaling and function.

Comparison with Similar Compounds

Ethyl 2-[[2-(4-benzylpiperazin-1-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may offer distinct therapeutic advantages over similar compounds.

Properties

CAS No.

309945-60-6

Molecular Formula

C24H31N3O3S

Molecular Weight

441.6g/mol

IUPAC Name

ethyl 2-[[2-(4-benzylpiperazin-1-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C24H31N3O3S/c1-2-30-24(29)22-19-10-6-7-11-20(19)31-23(22)25-21(28)17-27-14-12-26(13-15-27)16-18-8-4-3-5-9-18/h3-5,8-9H,2,6-7,10-17H2,1H3,(H,25,28)

InChI Key

VPQMENJFHQOKDX-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CN3CCN(CC3)CC4=CC=CC=C4

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CN3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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